molecular formula C18H17N3O3S2 B8515877 ethyl 4-methyl-3-[(4-methylsulfanylthieno[3,2-d]pyrimidine-7-carbonyl)amino]benzoate

ethyl 4-methyl-3-[(4-methylsulfanylthieno[3,2-d]pyrimidine-7-carbonyl)amino]benzoate

Cat. No. B8515877
M. Wt: 387.5 g/mol
InChI Key: QVEDDUGZFKXIMF-UHFFFAOYSA-N
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Patent
US08999973B2

Procedure details

4-(Methylthio)thieno[3,2-d]pyrimidine-7-carboxylic acid (2 g, 10.2 mmol) obtained in Step 3 of Preparation Example 2 was dissolved in DMF (40 mL), methyl 3-amino-4-methyl benzoate (1.2 g, 7.3 mmol), HATU (8.3 g, 22 mmol) and DIPEA (6.4 mL, 36.6 mmol) were added thereto and stirred at 45° C. for 18 hours. The reaction mixture was diluted with ethyl acetate and washed with an aqueous sodium bicarbonate solution and brine, sequentially. The organic layer was dried with MgSO4, filtered and concentrated. The resulting mixture was purified by silica gel chromatography to obtain the title compound (2.5 g).
Quantity
2 g
Type
reactant
Reaction Step One
[Compound]
Name
methyl 3-amino-4-methyl benzoate
Quantity
1.2 g
Type
reactant
Reaction Step Two
Name
Quantity
8.3 g
Type
reactant
Reaction Step Two
Name
Quantity
6.4 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
40 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH3:1][S:2][C:3]1[C:4]2[S:11][CH:10]=[C:9]([C:12]([OH:14])=O)[C:5]=2[N:6]=[CH:7][N:8]=1.CN(C(ON1N=N[C:25]2[CH:26]=[CH:27][CH:28]=[N:29][C:24]1=2)=[N+](C)C)C.F[P-](F)(F)(F)(F)F.[CH3:39][CH2:40]N(C(C)C)C(C)C.[C:48]([O:51][CH2:52][CH3:53])(=[O:50])C>CN(C=O)C>[CH3:39][C:40]1[CH:24]=[CH:25][C:26]([C:48]([O:51][CH2:52][CH3:53])=[O:50])=[CH:27][C:28]=1[NH:29][C:12]([C:9]1[C:5]2[N:6]=[CH:7][N:8]=[C:3]([S:2][CH3:1])[C:4]=2[S:11][CH:10]=1)=[O:14] |f:1.2|

Inputs

Step One
Name
Quantity
2 g
Type
reactant
Smiles
CSC=1C2=C(N=CN1)C(=CS2)C(=O)O
Step Two
Name
methyl 3-amino-4-methyl benzoate
Quantity
1.2 g
Type
reactant
Smiles
Name
Quantity
8.3 g
Type
reactant
Smiles
CN(C)C(=[N+](C)C)ON1C2=C(C=CC=N2)N=N1.F[P-](F)(F)(F)(F)F
Name
Quantity
6.4 mL
Type
reactant
Smiles
CCN(C(C)C)C(C)C
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)OCC
Step Four
Name
Quantity
40 mL
Type
solvent
Smiles
CN(C)C=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
45 °C
Stirring
Type
CUSTOM
Details
stirred at 45° C. for 18 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
washed with an aqueous sodium bicarbonate solution and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried with MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The resulting mixture was purified by silica gel chromatography

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
product
Smiles
CC1=C(C=C(C(=O)OCC)C=C1)NC(=O)C1=CSC2=C1N=CN=C2SC
Measurements
Type Value Analysis
AMOUNT: MASS 2.5 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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